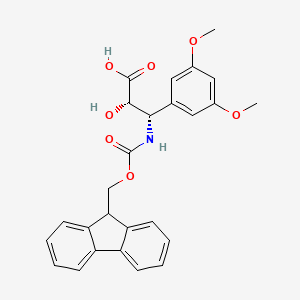

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid

Descripción general

Descripción

The compound "(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid" is a chiral amino acid derivative that is likely to be of interest due to its enantiomeric purity and potential for incorporation into peptides. This type of compound can be synthesized using enantioselective methods, which are crucial for producing compounds with the desired stereochemistry for biological applications.

Synthesis Analysis

The synthesis of similar chiral amino acid derivatives has been reported in the literature. For instance, the enantioselective synthesis of (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid is achieved through a Schollkopf synthesis, which involves the coupling of a rearranged ortho-phosphonophenolic side chain with a lithiated bis-lactim ether . This method, which utilizes the Fmoc strategy of solid-phase peptide synthesis, could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes a fluorine-protected amino group, a dimethoxyphenyl group, and a hydroxypropanoic acid moiety. The presence of the Fmoc group suggests that this compound could be used in peptide synthesis, as it allows for the protection of the amino group during the synthesis process. The stereochemistry of the compound is also important, as it can significantly influence the biological activity of the compound and its incorporation into larger peptide structures.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The Fmoc group is typically used in peptide synthesis because it can be removed under mild base conditions, allowing for the sequential addition of amino acids. The hydroxypropanoic acid moiety could potentially undergo reactions typical of carboxylic acids and alcohols, such as esterification or oxidation. The dimethoxyphenyl group could be involved in electrophilic aromatic substitution reactions if the protecting groups are removed.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its stereochemistry and functional groups. The presence of multiple chiral centers would result in specific optical rotation values, which could be measured to confirm enantiomeric purity. The compound's solubility would be affected by the presence of the dimethoxyphenyl and Fmoc groups, potentially making it more soluble in organic solvents. The melting point, boiling point, and stability of the compound would also be key physical properties to consider in the context of synthesis and storage.

Aplicaciones Científicas De Investigación

Mechanistic Insights into Organic Synthesis

Research has elucidated the mechanisms involved in the cleavage of β-O-4 bonds during lignin acidolysis, shedding light on the role of compounds with structures similar to "(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid". The study highlights the significance of the γ-hydroxymethyl group in determining the reaction pathway, suggesting potential applications in lignin valorization and the development of sustainable chemical processes Yokoyama, 2015.

Applications in Drug Synthesis and Biotechnology

The synthesis and functionalization of phosphonic acids, closely related to the chemical structure of interest, have been extensively studied for their bioactive properties, including drug development, bone targeting, and surface functionalization. This underscores the potential of structurally similar compounds in enhancing drug delivery systems, medical imaging, and the design of bioactive materials Sevrain et al., 2017.

Role in Biomass Conversion and Renewable Chemicals

The conversion of plant biomass into valuable chemicals, including furan derivatives, emphasizes the importance of compounds with functional groups similar to those in "(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid". This research area is critical for the sustainable production of monomers, polymers, and fuels, indicating the broader applicability of such compounds in green chemistry and bioeconomy Chernyshev et al., 2017.

Biological Activity and Pharmacological Importance

Studies on natural carboxylic acids, akin in functionality to the compound , have revealed their antioxidant, antimicrobial, and cytotoxic activities. These findings open avenues for the compound's potential use in developing novel therapeutics and antioxidants, highlighting its significance in pharmaceutical research Godlewska-Żyłkiewicz et al., 2020.

Environmental Applications and Sustainability

The effectiveness of amino acid salt solutions in capturing CO2 presents an exciting application area, relevant to environmental sustainability and climate change mitigation efforts. Such research underscores the potential of compounds with amino functionalities in addressing critical global challenges, including greenhouse gas reduction and clean energy technologies Zhang et al., 2018.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO7/c1-32-16-11-15(12-17(13-16)33-2)23(24(28)25(29)30)27-26(31)34-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-24,28H,14H2,1-2H3,(H,27,31)(H,29,30)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXDEUBVTXIELB-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376186 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |

CAS RN |

959581-18-1 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)

![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)